molecular formula C19H20N2O2 B11260541 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)propanamide

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)propanamide

Cat. No.: B11260541
M. Wt: 308.4 g/mol
InChI Key: XHPWUUOZPVNYTE-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)propanamide is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzoyl group attached to a tetrahydroquinoline ring, which is further connected to a propanamide moiety.

Preparation Methods

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1,2,3,4-tetrahydroquinoline, which is then benzoylated to form 1-benzoyl-1,2,3,4-tetrahydroquinoline. This intermediate is subsequently reacted with propanoyl chloride under suitable conditions to yield the final product .

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tetrahydroquinoline derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzoyl or propanamide moieties are replaced with other groups using appropriate reagents.

Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)propanamide can be compared with other tetrahydroquinoline derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)propanamide

InChI

InChI=1S/C19H20N2O2/c1-2-18(22)20-16-11-10-14-9-6-12-21(17(14)13-16)19(23)15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12H2,1H3,(H,20,22)

InChI Key

XHPWUUOZPVNYTE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CC=C3)C=C1

Origin of Product

United States

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